molecular formula C16H20ClN3O B12921456 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one CAS No. 923027-34-3

4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one

Cat. No.: B12921456
CAS No.: 923027-34-3
M. Wt: 305.80 g/mol
InChI Key: DSGCPZBUGQFRIB-UHFFFAOYSA-N
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Description

4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with hexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
  • 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol

Comparison

Compared to similar compounds, 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one is unique due to its hexylamino substituent, which may confer different biological activities and chemical reactivity. The presence of the hexyl group can influence the compound’s lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Properties

CAS No.

923027-34-3

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

4-chloro-5-(hexylamino)-2-phenylpyridazin-3-one

InChI

InChI=1S/C16H20ClN3O/c1-2-3-4-8-11-18-14-12-19-20(16(21)15(14)17)13-9-6-5-7-10-13/h5-7,9-10,12,18H,2-4,8,11H2,1H3

InChI Key

DSGCPZBUGQFRIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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